7-chloro-5-fluoro-1H-indole-3-carboxylic acid
Overview
Description
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body . “7-chloro-5-fluoro-1H-indole-3-carboxylic acid” is a derivative of indole, which is expected to have similar properties.
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in the chemical community . The Fischer indole synthesis, for example, involves the reaction of phenylhydrazine with a carbonyl compound, typically a ketone or aldehyde, to form a hydrazone, which is then rearranged to the corresponding indole .Scientific Research Applications
Synthesis of Biologically Active Compounds
Anticancer Drug Synthesis : A study detailed the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, an important intermediate for anticancer drugs. The optimized synthesis process achieved a total yield of 63.69% (Zhang et al., 2019).
HIV NNRTI Development : Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate for the synthesis of phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase, was synthesized through a five-step process. The synthesis avoided potentially hazardous species and regioisomeric byproducts, showcasing a robust method for developing HIV treatment options (Mayes et al., 2010).
Antibacterial and Antimicrobial Activity
- Antimicrobial and Anti-inflammatory Activity : Derivatives of 4-/5-/6-/7-nitro/5-fluoro/chloro/bromoindole-2-carbohydrazides were synthesized and tested for antimicrobial, antiinflammatory, and antiproliferative activities. These compounds exhibited moderate to good antiproliferative activity, indicating potential for therapeutic applications (Narayana et al., 2009).
Novel Synthesis Methods
- Catalyst- and Additive-Free Synthesis : A protocol for the fluoroacetylation of indoles was developed, utilizing fluorinated acetic acids to synthesize diverse fluoromethyl indol-3-yl ketones under catalyst- and additive-free conditions. This method highlights the environmental and procedural benefits of such an approach in synthesizing fluorinated organic compounds (Yao et al., 2016).
Mechanism of Action
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis has attracted the attention of the chemical community . Therefore, the future directions in the study of “7-chloro-5-fluoro-1H-indole-3-carboxylic acid” and similar compounds could involve the development of new synthesis methods and further exploration of their biological activities.
Properties
IUPAC Name |
7-chloro-5-fluoro-1H-indole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2/c10-7-2-4(11)1-5-6(9(13)14)3-12-8(5)7/h1-3,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZVGLNLOIVTBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)C(=O)O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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